molecular formula C9H13Cl2N3 B3095841 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride CAS No. 1269105-94-3

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride

Cat. No.: B3095841
CAS No.: 1269105-94-3
M. Wt: 234.12
InChI Key: WMJDYZOFQGPVRJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride is a chemical compound with the empirical formula C9H13Cl2N3 and a molecular weight of 234.13. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target proteins .

Comparison with Similar Compounds

  • 5,6-Dimethyl-1H-benzimidazol-7-amine hydrochloride
  • 2-Methyl-1-propyl-1H-benzimidazol-5-amine dihydrochloride
  • 2-Isopropyl-1H-benzimidazol-5-amine dihydrochloride

Comparison: 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and applications .

Properties

IUPAC Name

6,7-dimethyl-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-5-6(2)9-8(3-7(5)10)11-4-12-9;;/h3-4H,10H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJDYZOFQGPVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1N)NC=N2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 2
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 3
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 4
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 5
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride

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